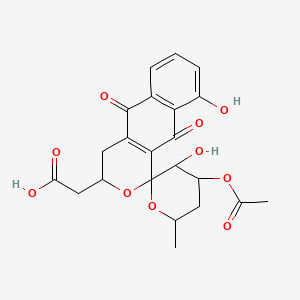
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine is an organic compound with the molecular formula C12H13NO2 This compound features a glycine backbone substituted with a methyl group and a phenylprop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine typically involves the alkylation of glycine derivatives. One common method includes the reaction of glycine with N-methyl-3-phenylprop-2-yn-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenylprop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylprop-2-yn-1-yl group may also facilitate interactions with hydrophobic pockets within proteins, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline: Similar structure but with an aniline group instead of glycine.
N-Methyl-N-(3-phenylprop-2-yn-1-yl)acetamide: Contains an acetamide group instead of glycine.
Uniqueness
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine is unique due to its glycine backbone, which imparts different chemical and biological properties compared to its analogs. The presence of the glycine moiety allows for potential interactions with biological systems that are distinct from those of other similar compounds.
Propiedades
Número CAS |
58788-89-9 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-[methyl(3-phenylprop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO2/c1-13(10-12(14)15)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3,(H,14,15) |
Clave InChI |
DXWBAVMUAIBGOA-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#CC1=CC=CC=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




silane](/img/structure/B14611095.png)


![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)







![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
